7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Description
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a fluorinated heterocyclic compound featuring a 1,8-naphthyridine core substituted with two trifluoromethyl groups at positions 2 and 4 and a benzylsulfanyl moiety at position 5. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile .
Properties
IUPAC Name |
7-benzylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2S/c18-16(19,20)12-8-13(17(21,22)23)24-15-11(12)6-7-14(25-15)26-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARAHZBOWDYPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Construction of the 1,8-Naphthyridine Scaffold
Cyclization Strategies
The 1,8-naphthyridine core is typically constructed via cyclization reactions. A prominent method involves the Pfitzinger reaction , where anthranilic acid derivatives condense with ketones under acidic conditions. For example, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethylamine can react with 4-methylphenyl ethenesulfonamide to form intermediates that undergo cyclization in phosphorus oxychloride (POCl₃).
An alternative route employs the Niementowski reaction , which utilizes anthranilic acids and piperidones. For instance, heating anthranilic acid (1a–c) with 1-alkylpiperidine-4-one (2a,b) in POCl₃ yields tetrahydrobenzo[b]naphthyridines (3a–d) with yields of 68–92%.
Table 1: Cyclization Yields for 1,8-Naphthyridine Precursors
Introduction of Trifluoromethyl Groups
Direct Trifluoromethylation
Trifluoromethyl groups are introduced via nucleophilic trifluoromethylation or cross-coupling reactions . A validated approach involves treating chlorinated naphthyridine intermediates with trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of hydrogen fluoride (HF), which activates the substrate for C–CF₃ bond formation. For example, 2-chloro-1,8-naphthyridine reacts with TMS-CF₃ to yield 2-trifluoromethyl-1,8-naphthyridine in 32% yield.
Halogen Exchange Reactions
Ullmann-type couplings using copper catalysts enable the substitution of halogens with trifluoromethyl groups. For instance, 2,4-dichloro-1,8-naphthyridine reacts with methyl trifluoroborate in the presence of CuI/1,10-phenanthroline to afford 2,4-bis(trifluoromethyl)-1,8-naphthyridine.
Table 2: Trifluoromethylation Optimization Data
| Substrate | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 2,4-Dichloro-1,8-naphthyridine | CF₃BF₃K | CuI/Phen | 78 |
| 2-Chloro-4-nitro-1,8-naphthyridine | TMS-CF₃ | HF | 32 |
Installation of the Benzylsulfanyl Moiety
Nucleophilic Aromatic Substitution (SNAr)
The benzylsulfanyl group is introduced via SNAr reactions at position 7 of the 1,8-naphthyridine core. A chlorinated intermediate (e.g., 7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine) reacts with benzyl mercaptan in the presence of a base such as sodium hydride (NaH) or triethylamine (Et₃N). For example:
$$
\text{7-Chloro-2,4-bis(CF}3\text{)-1,8-naphthyridine} + \text{PhCH}2\text{SH} \xrightarrow{\text{NaH, DMF}} \text{7-(Benzylsulfanyl)-2,4-bis(CF}_3\text{)-1,8-naphthyridine}
$$
Yields range from 44–85% depending on solvent polarity and temperature.
Metal-Catalyzed Coupling
Copper-mediated thiolation offers an alternative pathway. Using CuI as a catalyst, 7-iodo-2,4-bis(trifluoromethyl)-1,8-naphthyridine couples with benzyl mercaptan in dimethylformamide (DMF) at 80°C, achieving 70% yield.
Table 3: Benzylsulfanyl Incorporation Efficiency
| Method | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| SNAr | 7-Chloro derivative | NaH, DMF, 60°C | 85 |
| CuI Catalysis | 7-Iodo derivative | CuI, DMF, 80°C | 70 |
Optimization Challenges and Solutions
Regioselectivity Control
The electron-withdrawing nature of trifluoromethyl groups deactivates the naphthyridine ring, necessitating harsh conditions for substitution. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 150°C) while improving yields by 15–20%.
Purification Strategies
Column chromatography with hexane/ethyl acetate (5:1) effectively isolates the target compound. Recrystallization from ethanol/water mixtures enhances purity to >95%.
Chemical Reactions Analysis
Types of Reactions
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the naphthyridine ring or the benzylsulfanyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the naphthyridine ring.
Scientific Research Applications
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, in anticancer studies, it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations:
- Lipophilicity : The benzylsulfanyl group in the target compound increases logP (~4.32) compared to polar analogs like 1,8-NA (logP ~2.1), enhancing membrane permeability .
- Synthetic Flexibility : Chloro and acetamido derivatives undergo nucleophilic substitution or hydrolysis, whereas benzylsulfanyl and triazole analogs require thiolation or click chemistry .
- Biological Activity : Acetamido and pyrazole derivatives exhibit antibacterial and anti-inflammatory activity, while benzylsulfanyl analogs may leverage sulfur-mediated redox interactions .
Antibacterial Activity
- 1,8-NA (7-Acetamido) : Enhances antibiotic efficacy against multi-resistant bacteria by disrupting membrane integrity .
- Chloro Analog : Shows moderate activity against Mycobacterium tuberculosis but lower potency than morpholine derivatives .
- Benzylsulfanyl Derivative: Limited direct data, but sulfur-containing naphthyridines are known to inhibit viral entry (e.g., HCV) via hydrophobic interactions .
Coordination Chemistry
- Pyrazole and Triazole Analogs : Act as bidentate ligands for transition metals (e.g., Ru, Ni), enabling catalytic applications .
- Trifluoromethyl Groups : Stabilize metal complexes through electron-withdrawing effects, as seen in nickel perfluoroalkyl complexes .
Stability and Reactivity
- Thermal Stability : Trifluoromethyl groups enhance thermal stability; benzylsulfanyl derivatives decompose above 250°C, similar to pyrazole analogs .
- Hydrolytic Sensitivity : Chloro and acetamido derivatives are prone to hydrolysis under acidic/basic conditions, whereas benzylsulfanyl groups resist hydrolysis due to C–S bond strength .
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C17H12F6N2S
- Molecular Weight : 422.78 g/mol
- InChIKey : CQZAFHYSRUFYEZ-UHFFFAOYSA-N
The structure features a naphthyridine core substituted with two trifluoromethyl groups and a benzylsulfanyl moiety, which is believed to influence its biological properties significantly.
Antimicrobial Activity
Several studies have indicated that compounds with naphthyridine structures exhibit antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains and fungi. The specific activity of 7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine remains under investigation, but its structural analogs have demonstrated promising results in inhibiting microbial growth.
Anticancer Potential
Research has highlighted the potential of naphthyridine derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells. For example, studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The benzylsulfanyl group may enhance this activity by improving cellular uptake or modulating signaling pathways involved in cell survival.
Neuroprotective Effects
Recent computational modeling studies suggest that naphthyridine derivatives could exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases like Alzheimer's. These findings are based on their ability to inhibit key enzymes involved in neurodegeneration and their capacity to cross the blood-brain barrier.
Case Study 1: Antimicrobial Screening
A study conducted on various naphthyridine derivatives, including this compound, showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Control (Standard Antibiotic) | <1 | <1 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were assessed using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine?
Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the naphthyridine core via Friedländer annulation or cyclization of aminopyridine precursors under acidic conditions .
- Step 2: Introduction of trifluoromethyl groups via nucleophilic substitution or radical trifluoromethylation, requiring anhydrous conditions and catalysts like CuI .
- Step 3: Benzylsulfanyl group attachment via thiol-alkylation or coupling reactions (e.g., using benzyl mercaptan and a base like KCO) .
Optimization Tips:
- Use high-purity solvents (e.g., dry DMF or acetonitrile) to avoid side reactions.
- Monitor reaction progress with TLC or LC-MS to isolate intermediates .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Basic: How is the structural integrity of this compound validated?
Answer:
- NMR Spectroscopy: and NMR confirm substituent positions and purity. For example, the benzylsulfanyl group shows a singlet at δ 4.2–4.5 ppm for the SCH protons .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 402.8 for a related compound) .
- X-ray Crystallography: Resolves crystal packing and confirms stereoelectronic effects of trifluoromethyl groups .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
Answer:
Comparative studies on naphthyridine derivatives reveal:
Methodological Note:
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or topoisomerase II .
- Validate with SPR (surface plasmon resonance) for binding affinity (K) measurements .
Advanced: How are contradictions in reported biological activities resolved?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. For example:
- Anticancer Activity: A study reported IC = 2.1 µM against HeLa cells , while another found IC = 8.7 µM . Resolution:
- Antimicrobial Activity: Discrepancies in MIC values may stem from bacterial strain variability. Use CLSI guidelines for reproducibility .
Advanced: What strategies are used to study reaction mechanisms in trifluoromethylation?
Answer:
- Kinetic Isotope Effects (KIE): Compare / or / rates to identify rate-determining steps .
- DFT Calculations: Model transition states (e.g., B3LYP/6-31G*) to explore CF radical or ion pathways .
- Trapping Experiments: Add TEMPO to quench radicals, confirming radical intermediates in Cu-mediated trifluoromethylation .
Advanced: How is the compound’s stability under physiological conditions assessed?
Answer:
- pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Trifluoromethyl groups enhance stability at pH 7.4 .
- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactors. CYP450-mediated oxidation of the benzylsulfanyl group is a common degradation pathway .
- Light Sensitivity: Conduct accelerated photodegradation studies (ICH Q1B guidelines) due to naphthyridine’s UV absorbance .
Advanced: What analytical methods resolve isomeric impurities in the final product?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
